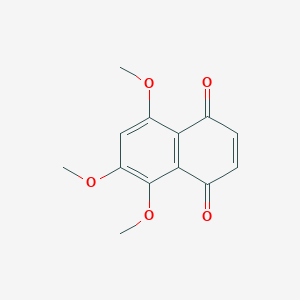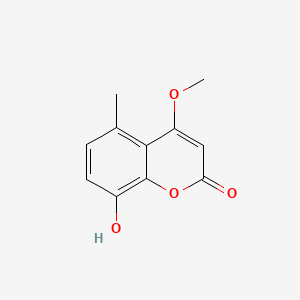
Trideca-2,4,6,8,10,12-hexaynenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trideca-2,4,6,8,10,12-hexaynenitrile: is a chemical compound with the molecular formula C13HN . It is characterized by the presence of multiple triple bonds (alkyne groups) and a nitrile group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trideca-2,4,6,8,10,12-hexaynenitrile typically involves the use of alkyne precursors and nitrile-forming reactions. One common method is the coupling of terminal alkynes with nitrile-containing compounds under specific reaction conditions, such as the use of catalysts like palladium or copper .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Trideca-2,4,6,8,10,12-hexaynenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The alkyne groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds can be employed
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted alkynes
Wissenschaftliche Forschungsanwendungen
Trideca-2,4,6,8,10,12-hexaynenitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action of Trideca-2,4,6,8,10,12-hexaynenitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or modulation of pain receptors .
Vergleich Mit ähnlichen Verbindungen
13-(N-Arylaminocarbonyl)-9-Methyl-11-Thioxo-8-Oxa-10,12-Diazatricyclo-[7.3.1.02,7]Trideca-2,4,6-Trienes: These compounds share structural similarities and exhibit anti-inflammatory activity.
Melem (2,5,8-Triamino-heptazine):
Uniqueness: Trideca-2,4,6,8,10,12-hexaynenitrile stands out due to its multiple alkyne groups and nitrile functionality, which provide unique reactivity and potential for diverse applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
84356-86-5 |
|---|---|
Molekularformel |
C13HN |
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
trideca-2,4,6,8,10,12-hexaynenitrile |
InChI |
InChI=1S/C13HN/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h1H |
InChI-Schlüssel |
OROZKPLETKDYMP-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC#CC#CC#CC#CC#CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


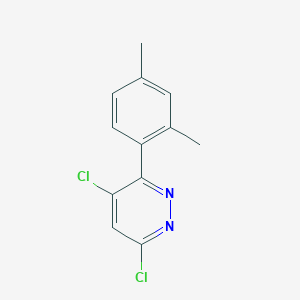
![2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide](/img/structure/B14416164.png)
![Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-](/img/structure/B14416166.png)

![Ethyl {[(benzyloxy)carbonyl]imino}acetate](/img/structure/B14416171.png)
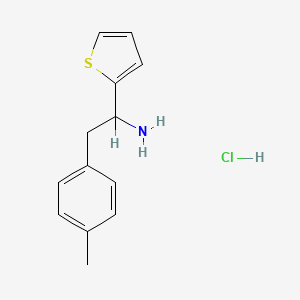
![1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one](/img/structure/B14416175.png)
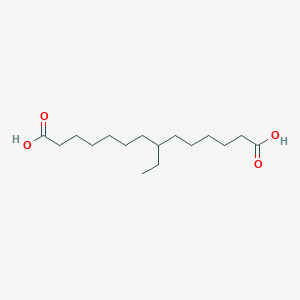
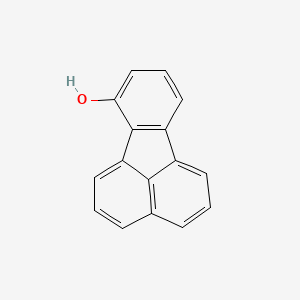

![N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine](/img/structure/B14416191.png)
